1-(4,5-Dibromo-2-thienyl)-1-ethanone
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Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted phenyl or thiophene groups with ethanone functionalities. For instance, the synthesis of thiophene-based compounds has been reported using the Hinsberg thiophene ring synthesis approach, which might be applicable to the synthesis of "1-(4,5-Dibromo-2-thienyl)-1-ethanone" . Additionally, the synthesis of ferrocenyl-ethanone derivatives has been achieved through reactions involving chloroacetyl ferrocene .
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(4,5-Dibromo-2-thienyl)-1-ethanone" has been optimized using computational methods such as Density Functional Theory (DFT) . The geometrical parameters of these compounds are typically in agreement with X-ray diffraction (XRD) data, suggesting a reliable prediction of the molecular structure .
Chemical Reactions Analysis
The reactivity of compounds with ethanone groups and substituted phenyl or thiophene rings can be influenced by the presence of electronegative atoms or groups. For example, the carbonyl group is often the most reactive part of the molecule due to its electronegativity . The presence of bromine atoms in "1-(4,5-Dibromo-2-thienyl)-1-ethanone" would likely affect its reactivity in a similar manner.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "1-(4,5-Dibromo-2-thienyl)-1-ethanone" have been characterized using various techniques. The vibrational frequencies and assignments are investigated using FT-IR spectroscopy . The stability of these molecules is often analyzed using Natural Bond Orbital (NBO) analysis, which provides insights into hyper-conjugative interactions and charge delocalization . The HOMO and LUMO analysis is used to determine charge transfer within the molecule . Molecular electrostatic potential (MEP) analysis reveals the distribution of negative and positive charges across the molecule, which is crucial for understanding its reactivity . Additionally, the first hyperpolarizability is calculated to assess the role of these compounds in nonlinear optics .
Scientific Research Applications
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Organic Synthesis
- Summary of Application: “1-(4,5-Dibromo-2-thienyl)-1-ethanone” could potentially be used in the synthesis of propargylamines . Propargylamines are a class of compounds with many pharmaceutical and biological properties .
- Method of Application: The compound could be used in solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
- Results or Outcomes: The synthesis of propargylamines is very relevant due to their numerous applications. For example, propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
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Pharmaceutical Research
- Summary of Application: The compound could potentially be used in the development of new pharmaceutical drugs .
- Method of Application: The compound could be used in the synthesis of new drugs through various chemical reactions .
- Results or Outcomes: The specific outcomes would depend on the specific drug being synthesized .
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Flow Chemistry
- Summary of Application: This compound can be used in flow chemistry, specifically in the generation of highly reactive organometallic intermediates .
- Method of Application: In a study, a continuous flow approach was used for the selective trapping of (4,5-dibromo-2-thienyl)lithium 24, generated by deprotonation of 2,3-dibromothiophene .
- Results or Outcomes: The intermediate is known to undergo fast halogen dance isomerization producing the more stable thienyllithium 25 .
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Synthesis of Derivatives
- Summary of Application: “1-(4,5-Dibromo-2-thienyl)-1-ethanone” can be used in the synthesis of its derivatives .
- Method of Application: The compound can be used to synthesize "1-(4,5-Dibromo-2-thienyl)-2-(3-methylphenyl)ethanol" .
- Results or Outcomes: The synthesized derivative has a molecular formula of C13H12Br2OS and an average mass of 376.107 Da .
-
Flow Chemistry
- Summary of Application: This compound can be used in flow chemistry, specifically in the generation of highly reactive organometallic intermediates .
- Method of Application: In a study, a continuous flow approach was used for the selective trapping of (4,5-dibromo-2-thienyl)lithium 24, generated by deprotonation of 2,3-dibromothiophene .
- Results or Outcomes: The intermediate is known to undergo fast halogen dance isomerization producing the more stable thienyllithium 25 .
-
Synthesis of Derivatives
- Summary of Application: “1-(4,5-Dibromo-2-thienyl)-1-ethanone” can be used in the synthesis of its derivatives .
- Method of Application: The compound can be used to synthesize "1-(4,5-Dibromo-2-thienyl)-2-(3-methylphenyl)ethanol" .
- Results or Outcomes: The synthesized derivative has a molecular formula of C13H12Br2OS and an average mass of 376.107 Da .
properties
IUPAC Name |
1-(4,5-dibromothiophen-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQALQEZJNNWAFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377507 |
Source
|
Record name | 1-(4,5-Dibromo-2-thienyl)-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dibromo-2-thienyl)-1-ethanone | |
CAS RN |
7209-12-3 |
Source
|
Record name | 1-(4,5-Dibromo-2-thienyl)-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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